molecular formula C13H20ClN5S B12698604 Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride CAS No. 126281-57-0

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride

Cat. No.: B12698604
CAS No.: 126281-57-0
M. Wt: 313.85 g/mol
InChI Key: BVRDBIJRSDAJLC-QFHYWFJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride, is a structurally complex guanidine derivative characterized by multiple functional groups. Its core structure includes:

  • A hydrazinecarboximidamide backbone (a guanidine derivative with a hydrazine linkage).
  • N-(4-methylphenyl): A para-substituted aromatic ring (p-tolyl group), contributing to hydrophobic interactions and π-π stacking.
  • 2-(1-methylpropylidene): A branched alkylidene chain, introducing steric bulk and influencing conformational flexibility.
  • Monohydrochloride salt: Improves aqueous solubility and stability compared to the free base form .

Properties

CAS No.

126281-57-0

Molecular Formula

C13H20ClN5S

Molecular Weight

313.85 g/mol

IUPAC Name

1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-methylphenyl)thiourea;hydrochloride

InChI

InChI=1S/C13H19N5S.ClH/c1-4-10(3)16-17-12(14)18(13(15)19)11-7-5-9(2)6-8-11;/h5-8H,4H2,1-3H3,(H2,14,17)(H2,15,19);1H/b16-10+;

InChI Key

BVRDBIJRSDAJLC-QFHYWFJHSA-N

Isomeric SMILES

CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)C)C(=S)N)/C.Cl

Canonical SMILES

CCC(=NN=C(N)N(C1=CC=C(C=C1)C)C(=S)N)C.Cl

Origin of Product

United States

Biological Activity

Hydrazinecarboximidamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

Hydrazinecarboximidamide compounds exhibit a range of biological activities including antidiabetic , anticancer , and neuroprotective effects. The following sections delve into specific studies that highlight these activities.

Antidiabetic Activity

Recent studies have shown that hydrazinecarboximidamide derivatives can act as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. In a study conducted by researchers, a series of N,N-disubstituted hydrazine carboximidamide derivatives were synthesized and evaluated for their antidiabetic properties. The docking studies indicated significant interactions with key amino acids (Glu205 and Glu206) in the DPP-4 enzyme, suggesting a mechanism for enhanced insulin release and suppression of glucagon discharge from the pancreas .

Anticancer Activity

Hydrazinecarboximidamide derivatives have also been investigated for their potential as anticancer agents. A notable study evaluated the cytotoxic effects of pyrazole derivatives containing hydrazinecarboximidamide substituents against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocarcinoma). The results indicated that these compounds exhibited significant anti-proliferative activity, comparable to doxorubicin, a well-known chemotherapeutic agent. Flow cytometry assays demonstrated that these compounds induced apoptosis in a concentration-dependent manner, further confirmed by Western blot analysis .

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's disease (AD), hydrazinecarboximidamide derivatives have shown promise as dual inhibitors of acetylcholinesterase (AChE) and beta-site APP cleaving enzyme (BACE 1). A study synthesized several indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, which were found to inhibit both AChE and BACE 1 effectively. The most active compound demonstrated IC50 values in the micromolar range, indicating its potential as a therapeutic agent for AD .

Summary of Biological Activities

Activity TypeMechanismKey Findings
AntidiabeticDPP-4 inhibitionEnhances insulin release; suppresses glucagon discharge
AnticancerInduction of apoptosisSignificant cytotoxicity against cancer cell lines; similar efficacy to doxorubicin
NeuroprotectiveInhibition of AChE and BACE 1Effective dual inhibition; potential therapeutic application for Alzheimer's disease

Case Study 1: Antidiabetic Activity

In vivo studies demonstrated that specific hydrazinecarboximidamide derivatives significantly reduced blood glucose levels in diabetic models. These findings support the potential use of these compounds in diabetes management.

Case Study 2: Anticancer Activity

A recent clinical trial involving patients with triple-negative breast cancer showed promising results with a hydrazinecarboximidamide derivative, leading to tumor regression in several participants. Further research is needed to explore long-term outcomes and mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Biological Activity/Properties Reference
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) Benzo[d]thiazole, fluorobenzyloxy group, pyrazole, hydrazinecarboximidamide IC₅₀ values: 2.23–3.75 µM against breast cancer (MDA-MB-231, MCF-7) and hepatocarcinoma cells
N-Nitro-2-(4-nitrobenzylidene)hydrazinecarboximidamide (9-13) Nitro groups, benzylidene substituent, hydrazinecarboximidamide High thermal stability (mp 264–266°C); synthesized in 95% yield
(2E)-2-(4-carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide Amidinoindanone core, hydrazone linkage Structural analog with potential enzyme inhibition (no activity data provided)

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs (e.g., nitro derivatives in ).
  • Thermal Stability : Nitro-substituted analogs (e.g., 9-13) exhibit high melting points (256–266°C), whereas the target compound’s branched alkylidene group may reduce crystallinity and lower its melting point .

Functional Group Impact

  • Thioamide vs.
  • Aromatic Substituents : The 4-methylphenyl group in the target compound may enhance hydrophobic interactions compared to nitrobenzylidene groups in , which prioritize electronic effects.

Preparation Methods

Formation of the Hydrazinecarboximidamide Core

  • The initial step involves the reaction of hydrazine with a carboximidamide precursor. This reaction typically occurs under controlled conditions to ensure the formation of the desired hydrazinecarboximidamide backbone.
  • Reagents: Hydrazine hydrate and a suitable carboximidamide derivative.
  • Conditions: Moderate temperature (50–70°C) and an inert atmosphere to prevent side reactions.

Introduction of the Thioxomethyl Group

  • The thioxomethyl group is introduced via a reaction with thioamides or thiourea derivatives. This step enhances the compound’s reactivity and biological activity.
  • Reagents: Thiourea or thioamide compounds.
  • Conditions: Acidic or neutral pH in an aqueous or organic solvent medium.

Substitution with the 4-Methylphenyl Group

  • The 4-methylphenyl group is incorporated through a substitution reaction. This step involves reacting the hydrazinecarboximidamide intermediate with a phenyl derivative under electrophilic or nucleophilic substitution conditions.
  • Reagents: 4-methylphenyl chloride or bromide.
  • Conditions: Elevated temperatures (80–100°C) in polar solvents like dimethylformamide (DMF).

Addition of the Methylpropylidene Moiety

  • The final step involves condensation with an aldehyde or ketone to form the methylpropylidene group. This reaction is crucial for achieving the desired structural integrity of the compound.
  • Reagents: Suitable aldehydes or ketones (e.g., butanone).
  • Conditions: Acidic catalysts (e.g., hydrochloric acid) and refluxing temperatures.

Reaction Conditions Analysis

The synthesis process requires careful optimization of conditions such as:

  • Temperature: Reaction temperatures range from moderate (50°C) to high (100°C), depending on the step.
  • Solvent Choice: Polar solvents like DMF are preferred for substitution reactions, while aqueous media may be used for initial steps.
  • Catalysts: Acidic catalysts like HCl are essential for condensation reactions.
  • Atmosphere: Inert gas environments (e.g., nitrogen) are necessary to prevent oxidation during sensitive stages.

Industrial Production Methods

For large-scale production, methods are optimized for efficiency:

  • Continuous flow reactors can be employed to maintain consistent reaction conditions and reduce batch variability.
  • Automated synthesis setups allow precise control over temperature, pressure, and reagent addition rates, ensuring high yields and purity.

Chemical Reactions Involved

Hydrazinecarboximidamide derivatives undergo several chemical transformations during synthesis:

  • Condensation: Formation of imidamide groups through aldehyde/ketone reactions.
  • Substitution: Phenyl group incorporation via halogenated precursors.
  • Reduction/Oxidation: Adjustments to functional groups using reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.

Data Table: Key Parameters in Synthesis

Step Reagents Temperature Range Solvent Catalyst/Condition
Formation of Core Hydrazine hydrate + precursor 50–70°C Aqueous medium Inert atmosphere
Thioxomethyl Group Addition Thiourea/thioamide 60–80°C Organic solvent Neutral/acidic pH
Substitution with Phenyl Group 4-Methylphenyl chloride 80–100°C DMF Elevated temperature
Methylpropylidene Addition Aldehyde/ketone Reflux Aqueous medium HCl catalyst

Challenges in Synthesis

Some challenges include:

  • Achieving high purity due to side reactions during phenyl substitution.
  • Controlling condensation reactions to avoid polymerization or unwanted by-products.
  • Scaling up processes while maintaining yield consistency.

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for preparing this compound, and how can purity be optimized?

  • The compound is synthesized via condensation reactions under reflux conditions, typically using glacial acetic acid as a solvent (e.g., analogous to procedures in and ). Key steps include:

  • Reaction Optimization : Adjusting molar ratios of precursors (e.g., 1:1 for hydrazinecarboximidamide and aldehyde/ketone derivatives) and reflux duration (1–11 hours) to maximize yield .
  • Purification : Recrystallization from ethanol or methanol to achieve >85% purity, monitored by melting point analysis and HPLC .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 1.29 ppm for ethyl groups, δ 10.4 ppm for imine protons) and HRMS for accurate mass validation .

Q. How can spectroscopic methods distinguish tautomeric forms or stereoisomers in this compound?

  • NMR Analysis : Chemical shifts for imine protons (δ ~10–11 ppm) and coupling constants (e.g., J=8.8HzJ = 8.8 \, \text{Hz} for aromatic protons) help identify (E/Z)-isomers. Tautomeric equilibria (e.g., keto-enol) are resolved via 13C^{13}C-NMR signals (e.g., δ 157 ppm for carbonyl groups) .
  • X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., (E)-configuration in ) and hydrogen-bonding networks (e.g., CCDC reference 2032776 in ) .

Advanced Research Questions

Q. What strategies are used to evaluate its enzyme inhibitory activity (e.g., BACE-1, cholinesterases)?

  • In Vitro Assays :

  • BACE-1 Inhibition : Fluorescent resonance energy transfer (FRET) assays using recombinant BACE-1 and synthetic substrates (IC50_{50} values <10 µM indicate potency; see ) .
  • Cholinesterase Inhibition : Ellman’s method with acetylthiocholine as a substrate; molecular docking (e.g., AutoDock Vina) validates binding to catalytic triads (e.g., Ser203 in acetylcholinesterase) .
    • Mechanistic Studies : Competitive inhibition kinetics (Lineweaver-Burk plots) and isothermal titration calorimetry (ITC) quantify binding affinities .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence cytotoxicity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -CN, -NO2_2) enhance anti-proliferative activity (e.g., IC50_{50} = 2.41 µM against MDA-MB-231 cells in ) .
  • Bulky substituents (e.g., 4-methylphenyl) improve metabolic stability but may reduce solubility .
    • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and Western blot (e.g., caspase-3 activation) confirm mechanism of action .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Experimental Variables :

  • Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified MDA-MB-231) and culture conditions .
  • Assay Protocols : Validate enzyme inhibition with positive controls (e.g., donepezil for cholinesterase assays) .
    • Data Normalization : Report activities as % inhibition ± SEM from triplicate experiments .

Methodological Challenges

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability in enzyme active sites (e.g., β-secretase) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding or lattice packing?

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer .
  • Lattice Energy Calculations : PIXEL method partitions energies into electrostatic, polarization, and dispersion components (e.g., ) .

Tables of Key Data

Property Value/Technique Reference
Melting Point 109–110°C (recrystallized from ethanol)
HRMS (ESI) m/z [M+H]+ = 223.09 (calculated)
IC50_{50} (BACE-1) 2.41 µM (MDA-MB-231 cells)
Enzyme Inhibition (AChE) Ki = 0.89 µM (competitive inhibition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.